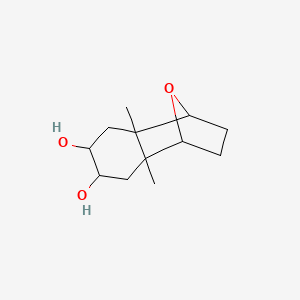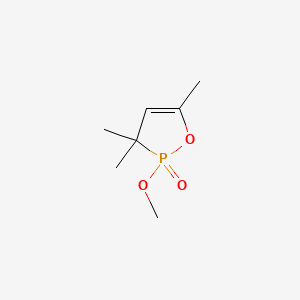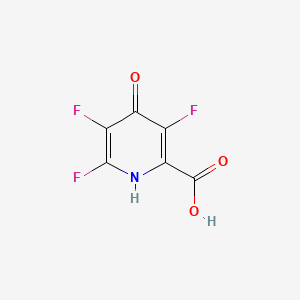
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2 on the pyridine ring. The molecular formula is C6H2F3NO3, and it has a molecular weight of 193.08 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-hydroxy-2-pyridinecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes steps like halogenation, hydroxylation, and carboxylation, followed by purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid involves its ability to interact with metal ions and other molecules through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the fluorine atoms can influence the electronic properties of the compound . These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks fluorine atoms.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at position 4.
Uniqueness
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in unique interactions with other molecules .
Propriétés
Formule moléculaire |
C6H2F3NO3 |
|---|---|
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
3,5,6-trifluoro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) |
Clé InChI |
PVQDXAGXFVVXGG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C(C1=O)F)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





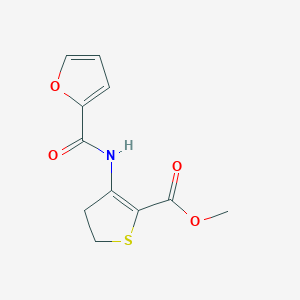


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
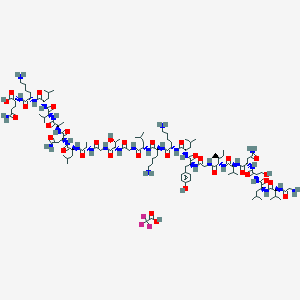
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
